Cas no 1699314-71-0 (4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine)
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5H-Pyrano[4,3-d]pyrimidine, 4-chloro-2-(chloromethyl)-7,8-dihydro-
- 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine
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- Inchi: 1S/C8H8Cl2N2O/c9-3-7-11-6-1-2-13-4-5(6)8(10)12-7/h1-4H2
- InChI Key: FUWNEJOFAKLNLD-UHFFFAOYSA-N
- SMILES: C1(CCl)=NC(Cl)=C2COCCC2=N1
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM469511-250mg |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95%+ | 250mg |
$577 | 2023-02-02 | |
| Chemenu | CM469511-500mg |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95%+ | 500mg |
$894 | 2023-02-02 | |
| Chemenu | CM469511-1g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95%+ | 1g |
$1137 | 2023-02-02 | |
| Enamine | EN300-366746-0.05g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 0.05g |
$238.0 | 2025-03-18 | |
| Enamine | EN300-366746-0.1g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 0.1g |
$355.0 | 2025-03-18 | |
| Enamine | EN300-366746-0.25g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 0.25g |
$509.0 | 2025-03-18 | |
| Enamine | EN300-366746-0.5g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 0.5g |
$803.0 | 2025-03-18 | |
| Enamine | EN300-366746-1.0g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-18 | |
| Enamine | EN300-366746-2.5g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-18 | |
| Enamine | EN300-366746-5.0g |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine |
1699314-71-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 |
4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine
Introduction to 4-Chloro-2-(Chloromethyl)-5H,7H,8H-Pyrano[4,3-d]Pyrimidine (CAS No. 1699314-71-0)
4-Chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine (CAS No. 1699314-71-0) is a novel heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrano[4,3-d]pyrimidines, which are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects.
The molecular structure of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine is characterized by a fused pyran and pyrimidine ring system with substituents at specific positions. The presence of the chloromethyl group at the 2-position and a chlorine atom at the 4-position imparts unique chemical reactivity and biological activity to this compound. These substituents play a crucial role in modulating the compound's interactions with biological targets and enhancing its therapeutic potential.
Recent studies have highlighted the potential of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry in 2021 demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves inhibition of viral replication through interference with key viral enzymes and pathways.
In addition to its antiviral properties, 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine has shown promising anticancer activity. A study conducted by a team of researchers at the National Cancer Institute found that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The anticancer effects are attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells.
The anti-inflammatory properties of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine have also been investigated. In vitro studies have shown that this compound can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine involves a multi-step process that includes the formation of the pyranopyrimidine core followed by functionalization at specific positions. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves the reaction of 2-chloromethylpyrimidine with an appropriate pyran derivative under controlled conditions.
The physicochemical properties of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine, such as solubility and stability, are critical for its formulation and delivery as a therapeutic agent. Studies have shown that this compound exhibits good solubility in organic solvents and moderate solubility in water. Efforts are ongoing to improve its aqueous solubility through various formulation strategies to enhance its bioavailability.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine in humans. Preliminary results from Phase I trials have shown that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. These findings are encouraging and pave the way for further clinical development.
In conclusion, 4-chloro-2-(chloromethyl)-5H,7H,8H-pyrano[4,3-d]pyrimidine (CAS No. 1699314-71-0) is a promising compound with diverse biological activities that warrant further investigation. Its unique structural features and potential therapeutic applications make it an attractive target for drug development in various medical fields. Ongoing research aims to optimize its pharmacological properties and explore its full therapeutic potential.
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